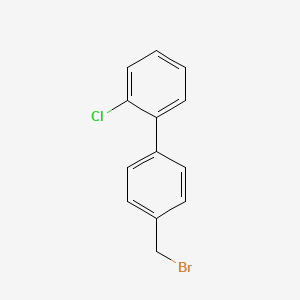

4'-(Bromométhyl)-2-chloro-1,1'-biphényle

Vue d'ensemble

Description

The compound "4'-(Bromomethyl)-2-chloro-1,1'-biphenyl" is a biphenyl derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable building blocks in organic synthesis .

Synthesis Analysis

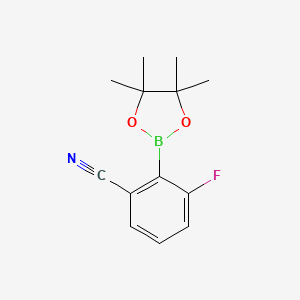

The synthesis of biphenyl derivatives often involves halogenation reactions, where bromine or chlorine atoms are introduced into the biphenyl framework. For instance, the synthesis of 4-bromobiphenyl can be achieved by bromination of biphenyl using an orientation catalyst, which allows for controlled reactivity and minimizes the formation of by-products . Similarly, the synthesis of 4'-(Bromomethyl)-2-(N-trityl-1H-tetrazol-5-yl) biphenyl was accomplished through a multi-step process starting from 4'-methyl-2-cyano-biphenyl, followed by azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. X-ray diffraction studies provide detailed insights into the crystal structures of these compounds, revealing information about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate showed a zwitterionic form with strong intramolecular hydrogen bonding .

Chemical Reactions Analysis

Biphenyl derivatives can undergo a variety of chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of halogen atoms, such as bromine, makes these compounds reactive towards nucleophiles, allowing for further functionalization . The reactivity of these compounds can be further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. Halogenated biphenyls typically have higher melting and boiling points compared to their non-halogenated counterparts due to increased intermolecular forces. The presence of substituents can also affect the solubility and stability of these compounds. Analytical techniques such as IR, NMR, and elemental analysis are commonly used to characterize these properties .

Applications De Recherche Scientifique

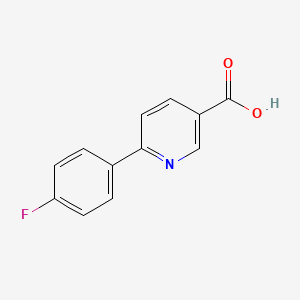

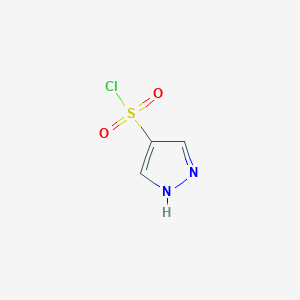

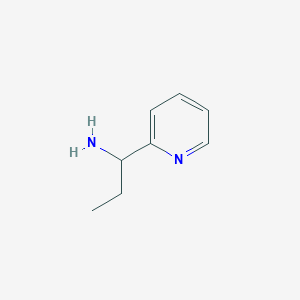

Synthèse de ligands chélatants

4’-(Bromométhyl)-2-chloro-1,1’-biphényle : est utilisé dans la synthèse de ligands contenant un groupe pyrazolyl-pyridine chélatant. Ces ligands sont importants en raison de leur capacité à former des complexes stables avec divers métaux, ce qui est crucial en catalyse et en science des matériaux .

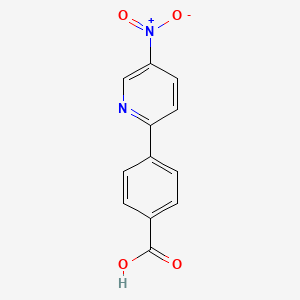

Préparation de dérivés de tétrazole

Ce composé est essentiel pour la préparation de dérivés de tétrazole, tels que le 4-[(2H-tétrazol-2-yl)méthyl]benzonitrile. Les tétrazoles sont connus pour leur application en pharmacie, plusieurs composés présentant des propriétés antihypertensives .

Bromation électrochimique

La bromation électrochimique des alcènes est un autre domaine où 4’-(Bromométhyl)-2-chloro-1,1’-biphényle pourrait être appliqué. Ce procédé est une alternative plus écologique aux méthodes de bromation traditionnelles, réduisant les déchets et évitant l'utilisation de réactifs dangereux .

Synthèse de photosensibilisateurs

Le composé est également utilisé dans la synthèse de photosensibilisateurs de deuxième génération comme la témporphine. Ces photosensibilisateurs sont utilisés en photothérapie dynamique, une méthode de traitement pour certains types de cancer .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

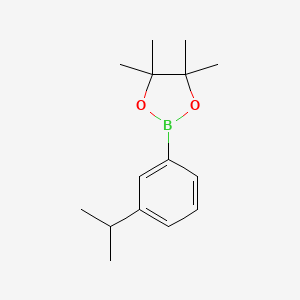

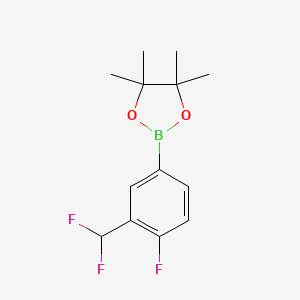

Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.

Mode of Action

In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .

Biochemical Pathways

Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.

Result of Action

Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .

Action Environment

The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKKBAAKKXGEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B1322699.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)